3-Fluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the benzene ring, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
It is known to be used as a synthesis intermediate for organometallic complexes and active pharmaceutical ingredients (apis) .
Mode of Action
The carboxylic acid group in this compound can chelate with metal centers such as dysprosium . This interaction leads to the formation of pH-tunable magnetic organometallic clusters with slow magnetic relaxation .
Biochemical Pathways
It is known to be a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy . The potassium channel openers are synthesized by condensation reactions involving 3-Fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .
Result of Action
It is known to be extensively studied for active pharmaceutical ingredients (apis) .
Action Environment
It is known that the compound’s action can be tuned by ph changes .
Biochemical Analysis
Biochemical Properties
The carboxylic acid group in 3-Fluoro-4-(trifluoromethyl)benzoic acid can chelate with metal centres such as dysprosium, leading to pH tuneable magnetic organometallic clusters with slow magnetic relaxation . It serves as a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy .
Cellular Effects
It is known that the compound plays a role in the synthesis of potassium channel openers, which are crucial for cell signaling and maintaining the electrical potential across the cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its carboxylic acid group, which can chelate with metal centres . This interaction leads to the formation of pH tuneable magnetic organometallic clusters . Additionally, it is involved in the synthesis of potassium channel openers through condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-(trifluoromethyl)benzoic acid can be synthesized through various methods. One common approach involves the fluorination of 4-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities to meet market demand .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic aromatic substitution with an amine would yield an aromatic amine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound lacks the fluorine atom at the 3-position, which can affect its reactivity and properties.
3-Fluorobenzoic acid: This compound lacks the trifluoromethyl group, resulting in different electronic and steric effects.
Uniqueness
3-Fluoro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic properties, making the compound highly valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHSNPFVGMAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350863 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-21-7 | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-fluoro-4-(trifluoromethyl)benzoic acid influence the formation of different dysprosium cluster-based chains?
A1: this compound (L) acts as a bridging ligand in the formation of both Dy₄ and Dy₁₀ cluster-based 1D chains. The carboxylate group (-COO⁻) of L coordinates to the dysprosium (Dy) ions in a bridging mode, specifically η(1):η(1):μ2. [] This means that each carboxylate group bridges two Dy ions, with one oxygen atom binding to one Dy ion and the other oxygen atom binding to a different Dy ion. This bridging behavior, along with the presence of hydroxide (μ3-OH) bridges and 2,2'-bipyridine (bipy) ligands, leads to the formation of the intricate [Dy4] and [Dy10] cluster units. The exact nuclearity and structure of the clusters are sensitive to the pH of the reaction conditions, demonstrating the influence of reaction environment on the self-assembly process. []
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